

4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde

Cat. No.: B064897

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the chemical and physical properties of **4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde**, a heterocyclic aldehyde of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data, this guide summarizes the currently accessible information and highlights areas where further experimental investigation is required. This compound, featuring a substituted pyrazole ring linked to a benzaldehyde moiety, presents a scaffold with potential for diverse biological activities, characteristic of the broader pyrazole class of compounds.

Chemical Properties and Identifiers

4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a solid organic compound at room temperature. [1] Its core structure consists of a benzaldehyde ring substituted at the para position with a 1-methyl-1H-pyrazol-5-yl group.

Property	Value	Source
CAS Number	179055-28-8	[2]
Molecular Formula	C ₁₁ H ₁₀ N ₂ O	[2]
Molecular Weight	186.21 g/mol	[2]
Physical Form	Solid	[1]
Purity	Typically ≥97%	[1]
Storage	Inert atmosphere, 2-8°C	[1]
Boiling Point	No data available	[3]

Note: Specific quantitative data for properties such as melting point, boiling point, and solubility are not readily available in published literature or commercial supplier specifications.

Spectroscopic Data

Detailed experimental spectra (NMR, IR, Mass Spectrometry) for **4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde** are not widely published. Commercial suppliers indicate the availability of such data upon request.[\[3\]](#) For reference, the expected spectral features are outlined below.

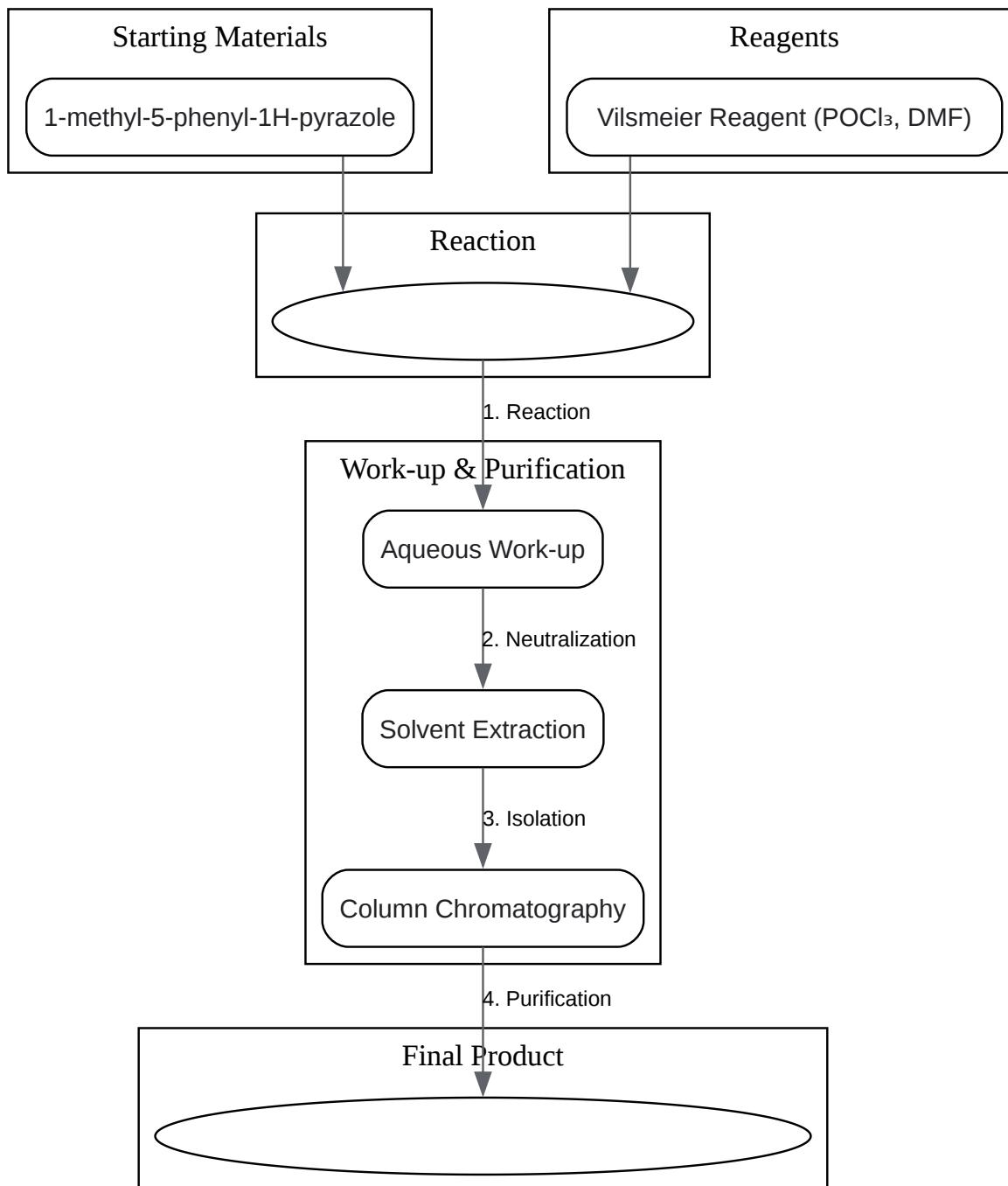
Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (typically δ 9-10 ppm), aromatic protons on the benzene ring, protons on the pyrazole ring, and the methyl group protons (typically δ 3-4 ppm).
- ¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde (typically δ 190-200 ppm), along with signals for the aromatic and pyrazole ring carbons and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1700 cm⁻¹. Other characteristic peaks would include

those for C-H stretching of the aromatic and methyl groups, and C=C and C=N stretching of the aromatic and pyrazole rings.


Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak $[M]^+$ corresponding to the molecular weight of the compound (186.21). Fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) and other characteristic fragments.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde** is not readily found in the public domain. However, the synthesis of structurally similar compounds, such as 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is achieved through a Vilsmeier-Haack reaction.^[4] This suggests a plausible synthetic route.

A potential synthetic workflow is proposed below.

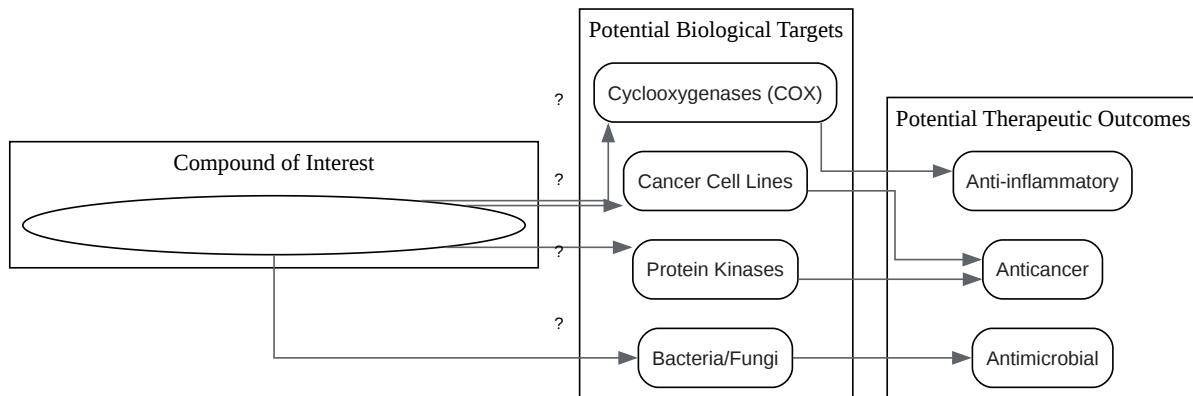
[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde**.

General Protocol (Hypothetical):

- Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl_3) is added dropwise to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.
- Reaction: 1-methyl-5-phenyl-1H-pyrazole is added to the prepared Vilsmeier reagent. The reaction mixture is heated to facilitate the formylation reaction.
- Work-up: The reaction is quenched by pouring it into ice-water, followed by neutralization with a base (e.g., sodium bicarbonate).
- Extraction and Purification: The product is extracted with a suitable organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified using column chromatography.

Note: This is a generalized protocol and would require optimization for temperature, reaction time, and purification solvent system.


Biological Activity and Signaling Pathways

While the pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs with a wide range of biological activities including anti-inflammatory and anticancer properties, there is currently no specific published data on the biological activity or the signaling pathway involvement of **4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde**.^{[5][6]}

Given the presence of the pyrazole core, this compound could be investigated for activities such as:

- Inhibition of protein kinases
- Anti-inflammatory effects (e.g., COX inhibition)
- Anticancer activity
- Antimicrobial properties

Further research is necessary to elucidate any potential therapeutic applications.

[Click to download full resolution via product page](#)

Caption: Logical relationship of potential, unconfirmed biological activities.

Conclusion and Future Directions

4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde is a chemical entity with potential for further investigation in the field of drug discovery, largely owing to its pyrazole core. However, a significant lack of publicly available data on its specific physicochemical properties, detailed synthesis protocols, and biological activity necessitates foundational research. Future work should focus on:

- Full Physicochemical Characterization: Determination of melting point, boiling point, solubility in various solvents, and pKa.
- Detailed Spectroscopic Analysis: Publication of fully assigned ^1H NMR, ^{13}C NMR, IR, and high-resolution mass spectrometry data.
- Optimized Synthesis Protocol: Development and publication of a detailed, reproducible synthetic method with characterization of intermediates and final product.

- **Biological Screening:** A broad-based screening against various biological targets (e.g., kinase panels, cancer cell lines) to identify potential therapeutic applications.

This foundational data is crucial for enabling its use as a building block in medicinal chemistry and for exploring its potential as a novel therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde | 179055-29-9 [sigmaaldrich.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 179055-28-8|4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(1-methyl-1H-pyrazol-5-yl)benzaldehyde: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b064897#4-1-methyl-1h-pyrazol-5-yl-benzaldehyde-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com